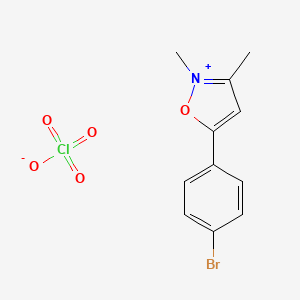
2,2-Diphenyl-3-sulfanylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diphenyl-3-sulfanylpropanoic acid is an organosulfur compound characterized by the presence of both carboxylic acid and thiol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diphenyl-3-sulfanylpropanoic acid typically involves the reaction of benzyl chloride with thiourea to form benzylthiourea, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide and an aqueous medium to facilitate the hydrolysis process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Diphenyl-3-sulfanylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers.
Applications De Recherche Scientifique
2,2-Diphenyl-3-sulfanylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: It can be used in the production of polymers and materials with specific chemical properties
Mécanisme D'action
The mechanism by which 2,2-Diphenyl-3-sulfanylpropanoic acid exerts its effects involves the interaction of its thiol group with various molecular targets. This interaction can lead to the formation of disulfide bonds, which play a crucial role in protein folding and stability. Additionally, the compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage .
Comparaison Avec Des Composés Similaires
3-Mercaptopropionic acid: Another organosulfur compound with similar thiol and carboxylic acid groups.
Phenylsulfamoyl carboxylic acids: These compounds also contain sulfonyl and carboxylic acid groups and exhibit similar biological activities.
Uniqueness: 2,2-Diphenyl-3-sulfanylpropanoic acid is unique due to the presence of two phenyl groups, which can enhance its stability and reactivity compared to other similar compounds. This structural feature may also contribute to its distinct biological and chemical properties .
Propriétés
Numéro CAS |
53216-38-9 |
|---|---|
Formule moléculaire |
C15H14O2S |
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
2,2-diphenyl-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C15H14O2S/c16-14(17)15(11-18,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,18H,11H2,(H,16,17) |
Clé InChI |
GRQWVXFUKGSABP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CS)(C2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


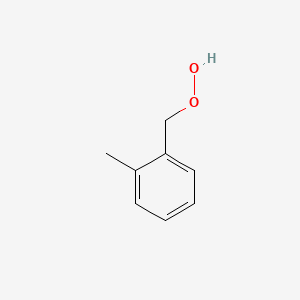
![Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]-](/img/structure/B14639792.png)
![6-amino-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol;4-methylbenzenesulfonic acid](/img/structure/B14639804.png)
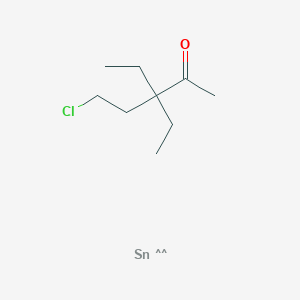
![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl-](/img/structure/B14639815.png)
![Trimethyl{[1-(4-methylphenyl)ethenyl]oxy}silane](/img/structure/B14639816.png)
![N-(Propan-2-yl)-3-[(prop-2-en-1-yl)oxy]pyrazin-2-amine](/img/structure/B14639822.png)
![1-Methyl-3-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]-2-phenyl-1H-indole](/img/structure/B14639823.png)

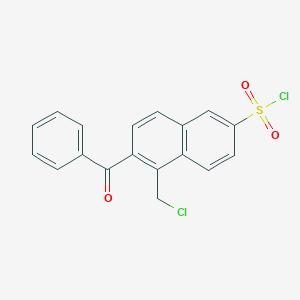
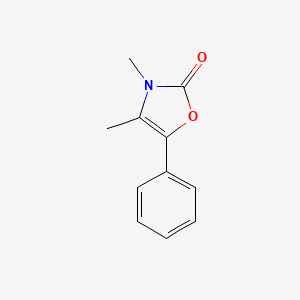

![1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14639858.png)
